molecular formula C15H10N4O4 B412254 4-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide CAS No. 70181-28-1

4-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

Cat. No. B412254
CAS RN: 70181-28-1
M. Wt: 310.26g/mol
InChI Key: IHOSSJVTAGETES-UHFFFAOYSA-N
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Description

“4-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide” is an organic compound with the molecular formula C15H10N4O4 . It has been studied as a potent anti-proliferative agent against some tumor cell lines .


Synthesis Analysis

The compound can be synthesized by reaction of isatin and its derivatives with sulphadimidine . More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of the compound can be confirmed by IR, (1)H NMR data, and elemental analysis . The molecular weight of the compound is 310.2643g/mol .


Physical And Chemical Properties Analysis

The compound appears as a yellow powder . More detailed physical and chemical properties like melting point, boiling point, density, etc. can be found in the referenced sources .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The nitro group and the hydrazide moiety in 4-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide could potentially be modified to enhance these antiviral capabilities.

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives is well-documented. They can inhibit various inflammatory pathways, which makes them candidates for the treatment of chronic inflammatory diseases . The specific structure of this compound may be explored for its effectiveness in reducing inflammation.

Anticancer Activity

Indole derivatives have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines, including leukemia and carcinoma cells . The 4-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide could be investigated for its potential to act as a chemotherapeutic agent.

Antimicrobial Activity

The indole nucleus is known to contribute to the antimicrobial activity of compounds. Modifications to the indole structure have led to derivatives with enhanced activity against a range of microbial pathogens . This compound’s unique structure could be pivotal in developing new antimicrobial agents.

Antidiabetic Activity

Indole derivatives have shown promise in the management of diabetes by influencing blood glucose levels and insulin sensitivity . Research into the specific applications of 4-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide in this field could lead to new therapeutic options for diabetes treatment.

Antimalarial Activity

The fight against malaria has led to the exploration of various indole derivatives as antimalarial agents. Their ability to interfere with the life cycle of the malaria parasite makes them valuable in this regard . The compound could be studied for its efficacy against malaria.

properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O4/c20-14(9-5-7-10(8-6-9)19(22)23)18-17-13-11-3-1-2-4-12(11)16-15(13)21/h1-8,16,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOSSJVTAGETES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

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